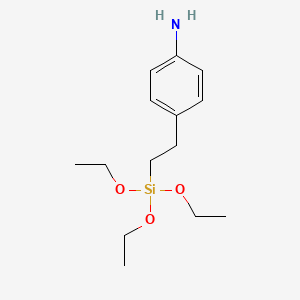
4-(2-(Triethoxysilyl)ethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Triethoxysilyl)ethyl)aniline is an organosilicon compound with the molecular formula (C2H5O)3SiC6H4NH2. It is a silicon-based nucleophile known for its reactivity in palladium-catalyzed cross-coupling reactions . This compound is used in various applications due to its unique chemical properties, particularly in the field of material science and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Triethoxysilyl)ethyl)aniline typically involves the reaction of aniline with triethoxysilane in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures.
Catalyst: Palladium or other transition metal catalysts are commonly used.
Solvent: Organic solvents such as toluene or ethanol are often employed.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalytic methods can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
4-(2-(Triethoxysilyl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide or peroxymonosulfuric acid.
Reduction: Zinc, tin, or iron with hydrochloric acid.
Substitution: Sodium amide in ammonia.
Major Products
The major products formed from these reactions include azo compounds, nitrosobenzene, and various substituted aniline derivatives .
科学研究应用
4-(2-(Triethoxysilyl)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a nucleophile in palladium-catalyzed cross-coupling reactions.
Biology: Employed in the modification of biomolecules for tagging and detection.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silica aerogels and other advanced materials
作用机制
The mechanism of action of 4-(2-(Triethoxysilyl)ethyl)aniline involves its ability to act as a nucleophile, participating in various substitution and coupling reactions. The molecular targets include aromatic rings and other electrophilic centers. The pathways involved often include palladium-catalyzed mechanisms, where the compound forms intermediates that facilitate the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
- 4-(Triethoxysilyl)aniline
- (4-Aminophenyl)triethoxysilane
- p-Aminophenyltriethoxysilane
Comparison
Compared to similar compounds, 4-(2-(Triethoxysilyl)ethyl)aniline is unique due to its specific reactivity in palladium-catalyzed reactions and its ability to form stable bonds with various substrates. This makes it particularly valuable in applications requiring precise chemical modifications .
属性
CAS 编号 |
18418-80-9 |
|---|---|
分子式 |
C14H25NO3Si |
分子量 |
283.44 g/mol |
IUPAC 名称 |
4-(2-triethoxysilylethyl)aniline |
InChI |
InChI=1S/C14H25NO3Si/c1-4-16-19(17-5-2,18-6-3)12-11-13-7-9-14(15)10-8-13/h7-10H,4-6,11-12,15H2,1-3H3 |
InChI 键 |
BQTBVPRMDAZZIM-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCC1=CC=C(C=C1)N)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




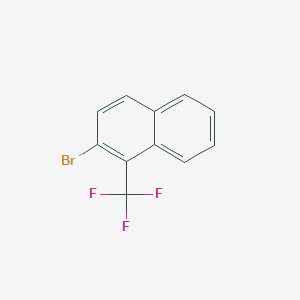

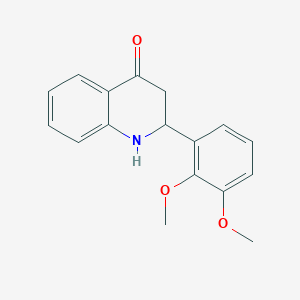


![N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11844238.png)
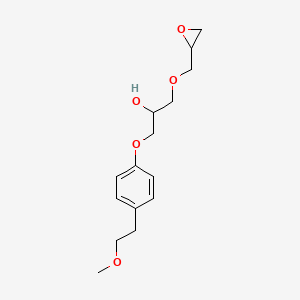
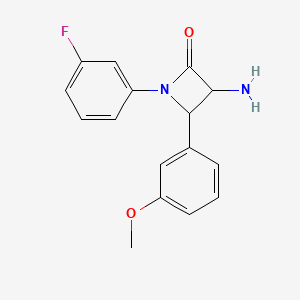
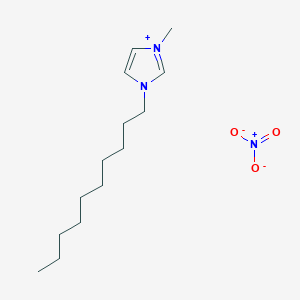

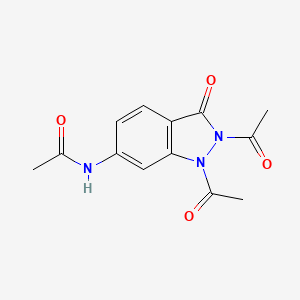
![1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11844305.png)
